Methyl 3-hydroxy-2-methylacrylate
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Overview
Description
Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .
Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-hydroxy-2-methylacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-2-methylacrylate: Similar but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
InChI Key |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\O)/C(=O)OC |
Canonical SMILES |
CC(=CO)C(=O)OC |
Origin of Product |
United States |
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